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molecular formula C11H11NO2 B1423875 2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl- CAS No. 54675-03-5

2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-

Cat. No. B1423875
M. Wt: 189.21 g/mol
InChI Key: TVAYPCZDZPZKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904787

Procedure details

10 g of 4-hydroxy-7,8-dimethyl-2-quinolone was added to 60 cc of ethylene dichloride, and 14 g of aluminum chloride was added thereto under stirring at room temperature. The reaction solution was first slurried by the formation of a complex and then became a uniform solution. Then, a solution of a mixture of 5.3 cc of acetyl chloride and 16 cc of ethylene dichloride was dropwise added thereto at room temperature, and the acetylation reaction was conducted at 50° C. for 3 hours. The reaction solution was cooled to room temperature, and 50 cc of water was carefully added for hydrolysis. Then, 5 cc of propionic acid was added thereto, and ethylene dichloride was distilled off together with water under heating, and the mixture was aged at 100° C. for 3 hours under stirring. The slurry was cooled at room temperature and subjected to filtration. The obtained crystals were dried to obtain 11.5 g of 3-acetyl-4-hydroxy-7,8-dimethyl-2-quinolone. Yield was 94%, and the purity was 98% (as analyzed by liquid chromatography). ##STR7##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([CH3:12])=[CH:9][CH:10]=2)[NH:5][C:4](=[O:14])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:19](Cl)(=[O:21])[CH3:20].C(O)(=O)CC>O.C(Cl)CCl>[C:19]([C:3]1[C:4](=[O:14])[NH:5][C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=2[CH3:13])(=[O:21])[CH3:20] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC(NC2=C(C(=CC=C12)C)C)=O
Name
Quantity
14 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
C(CCl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
at room temperature, and the acetylation reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
ethylene dichloride was distilled off together with water
TEMPERATURE
Type
TEMPERATURE
Details
under heating
WAIT
Type
WAIT
Details
the mixture was aged at 100° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled at room temperature
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C=1C(NC2=C(C(=CC=C2C1O)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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